5-({[2-(4-Chlorophenyl)-1,3-thiazol-4-yl]methyl}sulfanyl)-1,3,4-thiadiazol-2-amine
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Overview
Description
5-({[2-(4-Chlorophenyl)-1,3-thiazol-4-yl]methyl}sulfanyl)-1,3,4-thiadiazol-2-amine is a heterocyclic compound that contains both thiazole and thiadiazole rings. These types of compounds are known for their diverse biological activities, including antimicrobial, antiviral, and anticancer properties. The presence of the 4-chlorophenyl group further enhances its potential biological activity.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 5-({[2-(4-Chlorophenyl)-1,3-thiazol-4-yl]methyl}sulfanyl)-1,3,4-thiadiazol-2-amine typically involves multiple steps:
Starting Material: The synthesis begins with 4-chlorobenzoic acid.
Esterification: 4-chlorobenzoic acid is esterified with methanol to form methyl 4-chlorobenzoate.
Hydrazination: The ester is then converted to 4-chlorobenzohydrazide using hydrazine hydrate.
Cyclization: The hydrazide undergoes cyclization with carbon disulfide and potassium hydroxide to form 5-(4-chlorophenyl)-1,3,4-thiadiazole-2-thiol.
Thiazole Formation: The thiol is then reacted with 2-bromo-1-(4-chlorophenyl)ethanone to form the thiazole ring.
Final Product: The final step involves the nucleophilic substitution of the thiadiazole-thiol with 2-amino-1,3,4-thiadiazole to yield the target compound.
Industrial Production Methods
Industrial production methods for this compound would likely involve optimization of the above synthetic route to maximize yield and purity. This could include the use of automated reactors, continuous flow chemistry, and advanced purification techniques such as recrystallization and chromatography.
Chemical Reactions Analysis
Types of Reactions
Oxidation: The compound can undergo oxidation reactions, particularly at the sulfur atoms in the thiazole and thiadiazole rings.
Reduction: Reduction reactions can occur at the nitro groups if present in derivatives.
Substitution: Nucleophilic and electrophilic substitution reactions can occur at various positions on the aromatic rings.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.
Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are used.
Substitution: Reagents like halogens (chlorine, bromine) and nucleophiles (amines, thiols) are commonly used.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield sulfoxides or sulfones, while substitution reactions can introduce various functional groups onto the aromatic rings.
Scientific Research Applications
Chemistry
In chemistry, this compound is used as a building block for the synthesis of more complex molecules
Biology
Biologically, it has shown potential as an antimicrobial and antiviral agent. Studies have demonstrated its effectiveness against certain strains of bacteria and viruses .
Medicine
In medicine, derivatives of this compound are being explored for their anticancer properties. The presence of the 4-chlorophenyl group enhances its ability to interact with biological targets, making it a promising candidate for drug development.
Industry
Industrially, this compound can be used in the development of new pesticides and herbicides due to its biological activity. It is also used in the synthesis of dyes and other specialty chemicals.
Mechanism of Action
The mechanism of action of 5-({[2-(4-Chlorophenyl)-1,3-thiazol-4-yl]methyl}sulfanyl)-1,3,4-thiadiazol-2-amine involves its interaction with various molecular targets. The compound can inhibit enzymes by binding to their active sites, thereby blocking their activity. It can also interact with DNA, leading to the disruption of cellular processes. The exact pathways involved depend on the specific biological activity being targeted .
Comparison with Similar Compounds
Similar Compounds
- 5-(4-Chlorophenyl)-1,3,4-thiadiazole-2-thiol
- 2-(4-Chlorophenyl)-1,3-thiazole-4-carboxylic acid
- 4-(4-Chlorophenyl)-1,3-thiazole-2-amine
Uniqueness
The uniqueness of 5-({[2-(4-Chlorophenyl)-1,3-thiazol-4-yl]methyl}sulfanyl)-1,3,4-thiadiazol-2-amine lies in its combined thiazole and thiadiazole rings, which provide a diverse range of chemical reactivity and biological activity. The presence of the 4-chlorophenyl group further enhances its potential, making it a versatile compound for various applications.
Properties
IUPAC Name |
5-[[2-(4-chlorophenyl)-1,3-thiazol-4-yl]methylsulfanyl]-1,3,4-thiadiazol-2-amine |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H9ClN4S3/c13-8-3-1-7(2-4-8)10-15-9(5-18-10)6-19-12-17-16-11(14)20-12/h1-5H,6H2,(H2,14,16) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
DFHFKSGJBINQFK-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC=C1C2=NC(=CS2)CSC3=NN=C(S3)N)Cl |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H9ClN4S3 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
340.9 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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